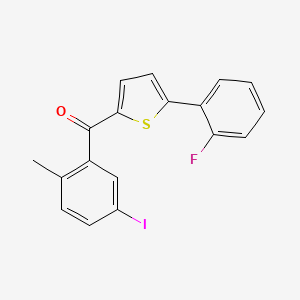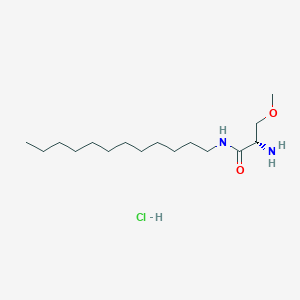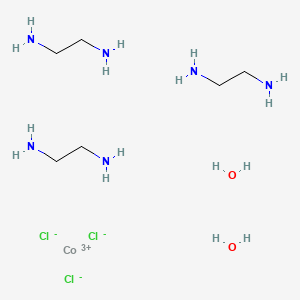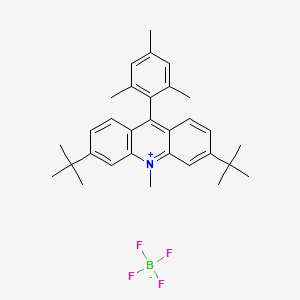
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate
Übersicht
Beschreibung
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is a useful research compound. Its molecular formula is C31H38BF4N and its molecular weight is 511.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate has been utilized in photocatalytic processes. It acts as an effective photocatalyst in the oxygenation of pivalic acid with molecular oxygen via photoinduced electron transfer. This compound has demonstrated the ability to form products like tert-butyl hydroperoxide in photocatalytic cycles, highlighting its potential in selective formation and electron transfer processes (Suga, Ohkubo, & Fukuzumi, 2006).
Photoredox Catalysis
The compound is also significant in the realm of photoredox catalysis. It's been used in the generation of carbon radicals via oxidation of organotrifluoroborates and carboxylic acids. This method facilitates radical C–C bond formation with electron-deficient olefins, showcasing the versatility and efficacy of this compound in photoredox catalytic reactions (Chinzei, Miyazawa, Yasu, Koike, & Akita, 2015).
Structural and Physicochemical Studies
Research has been conducted on the structural and physicochemical properties of derivatives of this compound. For instance, studies on 9-[(Mesityloxy)carbonyl]-10-methylacridinium trifluoromethanesulphonate and its derivative provided insights into their molecular structures and chemical behavior, thereby contributing to a deeper understanding of the acridine nucleus in chemical compounds (Niziołek, Zadykowicz, Trzybiński, Sikorski, Krzymiński, & Błażejowski, 2009).
Electron Transfer and Energy Studies
This compound has also been instrumental in studies related to electron transfer states. Research demonstrated that the electron-transfer state of 9-mesityl-10-methylacridinium ion, a derivative, has a longer lifetime and higher energy than that in natural photosynthetic systems, presenting potential applications in mimicking or enhancing natural energy processes (Fukuzumi, Kotani, Ohkubo, Ogo, Tkachenko, & Lemmetyinen, 2004).
Wirkmechanismus
Target of Action
It is known to be an acridinium-based photocatalyst , suggesting that its targets are likely molecules that can undergo photochemical reactions.
Mode of Action
As a photocatalyst, this compound absorbs light and uses the energy to drive chemical reactions . It has a high chemical stability and a low redox potential , which allows it to facilitate a variety of reactions without being consumed or degraded.
Biochemical Pathways
For instance, when employed with TEMPO, this acridinium photocatalyst promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles .
Action Environment
The action of 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is influenced by environmental factors such as light and temperature. It should be stored under inert gas (nitrogen or argon) at 2–8 °C . The presence and intensity of light would directly impact its photocatalytic activity.
Biochemische Analyse
Biochemical Properties
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a photocatalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating site-selective amination of aromatics when used with TEMPO and heteroaromatic azoles . This interaction is essential for promoting specific biochemical reactions, making it a valuable compound in synthetic chemistry and biochemical research.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It is used as a photosensitizer in organic light-emitting diodes (OLEDs) and solar cells, as well as a fluorescent probe for live-cell imaging . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in cellular biology and biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a photocatalyst, promoting the site-selective amination of aromatics with heteroaromatic azoles . This mechanism involves the activation of specific enzymes and proteins, leading to changes in gene expression and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert gas (nitrogen or argon) at 2–8°C and can be stored as a powder or crystals Over time, its stability and degradation are monitored to ensure consistent results in biochemical experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it promotes specific biochemical reactions without adverse effects. At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its function as a photocatalyst and fluorescent probe .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in biochemical reactions and cellular processes .
Eigenschaften
IUPAC Name |
3,6-ditert-butyl-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N.BF4/c1-19-15-20(2)28(21(3)16-19)29-24-13-11-22(30(4,5)6)17-26(24)32(10)27-18-23(31(7,8)9)12-14-25(27)29;2-1(3,4)5/h11-18H,1-10H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYSGWUTZHTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2054779-48-3 | |
| Record name | Acridinium, 3,6-bis(1,1-dimethylethyl)-10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2054779-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6595178.png)
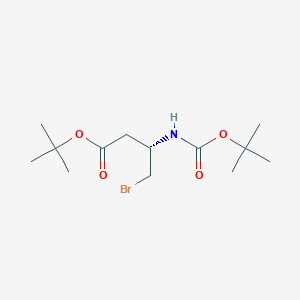

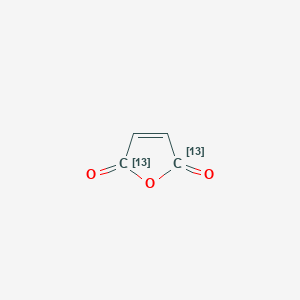

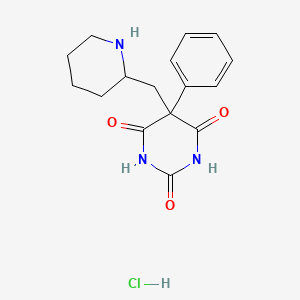


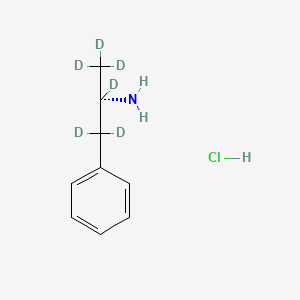
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B6595255.png)
